molecular formula C26H18BrNO3 B12046521 Ethyl 3-(4-bromobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1-carboxylate CAS No. 81141-13-1

Ethyl 3-(4-bromobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1-carboxylate

Cat. No.: B12046521
CAS No.: 81141-13-1
M. Wt: 472.3 g/mol
InChI Key: NQIFDOAVKSHXGO-UHFFFAOYSA-N
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Description

Ethyl 3-(4-bromobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1-carboxylate is a complex organic compound with a molecular formula of C26H18BrNO3 and a molecular weight of 472.342.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(4-bromobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1-carboxylate typically involves multiple steps. One common method starts with the preparation of quaternary salts of lepidine by stirring lepidine with different phenacyl bromides in acetone at room temperature. These salts are then treated with electron-deficient ethyl propiolate in the presence of anhydrous potassium carbonate and dimethylformamide solvent to obtain the desired compound .

Industrial Production Methods

the synthesis methods used in laboratories can be scaled up with appropriate modifications to reaction conditions and equipment to meet industrial demands .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-bromobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrrolo[1,2-a]quinoline derivatives, including ethyl 3-(4-bromobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1-carboxylate. Research indicates that these compounds exhibit cytotoxic effects against various cancer cell lines.

  • Mechanism of Action : The anticancer activity is largely attributed to the ability of these compounds to inhibit tubulin polymerization, which is crucial for cancer cell division and growth. In vitro studies have shown that certain derivatives can cause complete growth inhibition at submicromolar concentrations across multiple tumor cell lines, including breast and renal cancers .
  • Case Studies : In a notable study, a series of pyrrolo[1,2-a]quinoline derivatives were evaluated against the NCI-60 panel of cancer cell lines. The compound demonstrated promising results with GI50 values in the nanomolar range for several lines, outperforming standard treatments like phenstatin .

Antimicrobial Properties

This compound has also been investigated for its antimicrobial properties:

  • Antitubercular Activity : In a study focused on anti-tuberculosis activity, derivatives of pyrrolo[1,2-a]quinoline were synthesized and tested against Mycobacterium tuberculosis strains. Results indicated that these compounds exhibited significant anti-tubercular properties at varying concentrations, suggesting their potential as therapeutic agents against drug-resistant strains .
  • Fungal Inhibition : Additional research has shown that pyrrolo[1,2-a]quinoline analogues effectively inhibit Candida albicans. These findings are particularly relevant in the context of increasing resistance to conventional antifungal treatments. The compounds demonstrated notable activity against both Gram-positive and Gram-negative bacterial strains as well .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions:

  • Synthetic Routes : Various synthetic methodologies have been explored to produce this compound efficiently. Techniques such as microwave-assisted synthesis have been employed to enhance yield while minimizing environmental impact . Characterization is usually performed using techniques like NMR and HPLC to confirm purity and structural integrity.

Summary Table of Applications

ApplicationActivity TypeTarget Organisms/CellsReference
AnticancerCytotoxicityVarious cancer cell lines
AntimicrobialAnti-tubercularMycobacterium tuberculosis
AntifungalCandida albicans

Mechanism of Action

The mechanism of action of ethyl 3-(4-bromobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-(4-bromobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1-carboxylate is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity.

Biological Activity

Ethyl 3-(4-bromobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1-carboxylate is a compound belonging to the pyrroloquinoline family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its cytotoxicity, antimicrobial properties, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a complex structure characterized by a pyrrolo[1,2-a]quinoline core with a 4-bromobenzoyl substituent. The synthesis of such compounds often involves multi-step organic reactions, including cycloaddition and esterification processes. The structural formula can be represented as follows:

C20H16BrNO2\text{C}_{20}\text{H}_{16}\text{Br}\text{N}\text{O}_2

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of pyrrolo[1,2-a]quinoline derivatives. For instance, a study evaluated the activity of various compounds against Mycobacterium tuberculosis (MDR strains) and reported minimum inhibitory concentrations (MICs) ranging from 8 to 128 µg/mL for related derivatives . this compound is hypothesized to exhibit similar activities due to structural analogies.

Table 1: Antimycobacterial Activity of Pyrroloquinoline Derivatives

CompoundMIC (µg/mL)Activity Against
Dimethyl-1-(4-fluorobenzoyl)8H37Rv
Ethyl 3-(4-bromobenzoyl)TBDTBD
Compound X64MDR Strains

Cytotoxicity and Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. A study reported that related pyrrolo[1,2-a]quinoline compounds exhibited significant cytotoxic effects against leukemia and breast cancer cell lines, with growth inhibition percentages exceeding 70% at certain concentrations .

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineInhibition (%)Concentration (µM)
MDA-MB-435 (Melanoma)54.5910510^{-5}
A498 (Renal Cancer)TBDTBD
COLO205 (Colon Cancer)TBDTBD

The biological activity of this compound is likely attributed to its ability to interact with specific molecular targets within cells. Computational docking studies suggest that these compounds may bind effectively to enzymes or receptors involved in cancer progression and microbial resistance mechanisms .

Case Studies

A notable case study involved the evaluation of a series of pyrroloquinoline derivatives for their antifungal properties against Candida albicans. The results indicated that certain derivatives significantly inhibited fungal growth, suggesting potential applications in treating fungal infections .

Properties

CAS No.

81141-13-1

Molecular Formula

C26H18BrNO3

Molecular Weight

472.3 g/mol

IUPAC Name

ethyl 3-(4-bromobenzoyl)naphtho[2,1-e]indolizine-1-carboxylate

InChI

InChI=1S/C26H18BrNO3/c1-2-31-26(30)21-15-24(25(29)17-7-10-18(27)11-8-17)28-22-13-9-16-5-3-4-6-19(16)20(22)12-14-23(21)28/h3-15H,2H2,1H3

InChI Key

NQIFDOAVKSHXGO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C=CC3=C(N2C(=C1)C(=O)C4=CC=C(C=C4)Br)C=CC5=CC=CC=C53

Origin of Product

United States

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